(1-(叔丁氧羰基)-4-氯-7-甲氧基-1H-吲哚-2-基)硼酸

描述

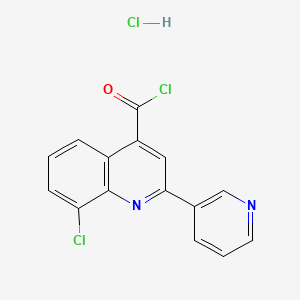

“(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid” is a boronic acid derivative. It is also known as 1-(tert-butoxycarbonyl)indole-2-boronic acid or N-(tert-butoxycarbonyl)indole-2-boronic acid . The empirical formula of this compound is C13H16BNO4 .

Synthesis Analysis

Boronic acids, including “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be synthesized using diboronyl esters of dialkoxyboranes as diboronic acid reagents and a catalyst, for instance, iridium or rhodium . Another method involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as the starting materials in dipeptide synthesis .

Molecular Structure Analysis

The molecular structure of “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid” consists of a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl group .

Chemical Reactions Analysis

Boronic acids, including “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid”, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions . They can also undergo transesterification reactions .

科学研究应用

合成应用

吲哚和氧吲哚的合成:该化合物参与N-(叔丁氧羰基)吲哚和氧吲哚的合成。该过程包括用二甲基甲酰胺或二氧化碳处理二锂化N-(叔丁氧羰基)苯胺,产生分别转化为N-(叔丁氧羰基)吲哚和氧吲哚的中间体 (Clark et al., 1991).

非对称5-芳基-2-吲哚吡咯衍生物的合成:该化合物用于与N-Boc-2,5-二溴吡咯的受控单铃木-宫浦交叉偶联过程,导致形成非对称2,5-二取代吡咯 (Beaumard et al., 2010).

钯催化的叔丁氧羰基化:它用于(杂)芳基硼酸衍生物的钯催化的叔丁氧羰基化。该方法在包括苯、吡啶和喹啉在内的各种底物上以高效率产生叔丁酯 (Li et al., 2014).

胺的N-叔丁氧羰基化:该化合物用于胺的N-叔丁氧羰基化,由杂多酸催化剂促进,这为生产N-Boc衍生物提供了一种高效且环境友好的方法 (Heydari et al., 2007).

聚合物化学应用

- 聚合物化学中的热分解:与该化合物相关的叔丁氧羰基(BOC)部分在有机合成和聚合物材料化学中起着重要作用。它用作聚合物中官能团的保护基团 (Jing et al., 2019).

其他应用

Rh(III)催化的选择性偶联:该化合物参与Rh(III)催化的选择性偶联过程,能够形成具有选择性C-C和C-C/C-N键形成的不同产品 (Zheng et al., 2014).

N-叔丁氧羰基的脱保护:它涉及叔丁氧羰基(BOC)基团的去除过程,为各种胺(包括氨基酸衍生物)的脱保护提供了一种温和有效的方法 (Evans et al., 1997).

有机化学中的非对映选择性合成:该化合物有助于N,N'-二(叔丁氧羰基)-反式-环己-4-烯-1,2-二胺等有机化合物的非对映选择性合成,突出了其在合成光学纯化合物中的重要性 (Balestri et al., 2014).

铜催化的环加成:该化合物用于铜催化的环加成反应,产生(三唑基乙基)吲哚,由于三唑环的电子特性,充当吲哚-3-丙酸的模拟物 (Petrini et al., 2009).

安全和危害

As with any chemical compound, safety precautions should be taken when handling “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid”. It’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . More specific safety and hazard information may be available on the material safety data sheet (MSDS) for this compound.

未来方向

Boronic acids, including “(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid”, have been gaining interest in various fields, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it’s expected that the studies with boronic acids in medicinal chemistry and other fields will be extended, in order to obtain new promising drugs and materials in the future .

属性

IUPAC Name |

[4-chloro-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-11(15(19)20)7-8-9(16)5-6-10(21-4)12(8)17/h5-7,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFYSKWECRZQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2N1C(=O)OC(C)(C)C)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

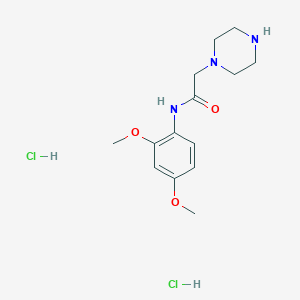

![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)

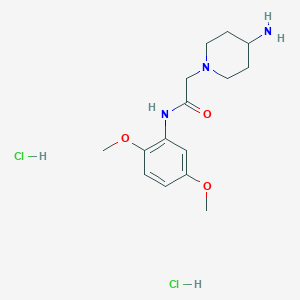

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)

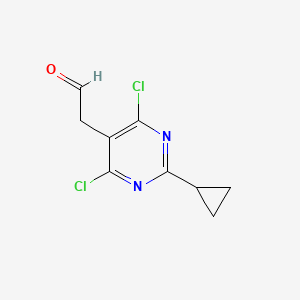

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)